Neurotoxicity Risk Profile: 3-Hexanone vs. 2-Hexanone — Divergent Metabolic Fate and Chronic Hazard Classification
3-Hexanone does not produce the neurotoxic gamma-diketone metabolite 2,5-hexanedione because its carbonyl group at the C3 position precludes the requisite ω-1 hydroxylation and subsequent cyclization to the 1,4-dicarbonyl intermediate . In contrast, 2-hexanone is well-established to cause peripheral neuropathy in humans and experimental animals via its metabolite 2,5-hexanedione, which covalently binds axonal neurofilament proteins [1]. The acute oral toxicity (LD₅₀, rat) is approximately comparable: 3-hexanone = 2,740 mg/kg vs. 2-hexanone = 2,590 mg/kg; however, chronic hazard profiles diverge dramatically due to the metabolite issue [2][3]. This distinction is not class-level: it is specific to carbonyl position within the C₆ ketone isomer series.
| Evidence Dimension | Chronic neurotoxicity hazard — formation of neurotoxic gamma-diketone metabolite (2,5-hexanedione) |
|---|---|
| Target Compound Data | 3-Hexanone: Does NOT form 2,5-hexanedione; carbonyl at C3 prevents ω-1 oxidation to a 5-hydroxy intermediate capable of cyclizing to the toxic 1,4-dicarbonyl |
| Comparator Or Baseline | 2-Hexanone (CAS 591-78-6): Metabolized via 5-hydroxy-2-hexanone to 2,5-hexanedione, a gamma-diketone that causes covalent axonal protein binding and peripheral neuropathy |
| Quantified Difference | Qualitative (binary): neurotoxic metabolite formation — Yes (2-hexanone) vs. No (3-hexanone); documented human peripheral neuropathy cases attributable to 2-hexanone; 3-hexanone Cramer Class I (low toxicity) per RIFM safety assessment |
| Conditions | Metabolic pathway analysis based on in vivo rat and human studies; Cramer classification via Toxtree v2.6 and OECD QSAR Toolbox v3.2 |
Why This Matters
For industrial procurement where worker exposure is anticipated, 3-hexanone avoids the documented chronic neurotoxicity liability of 2-hexanone, reducing occupational health surveillance burden, regulatory compliance costs, and potential tort liability — a quantifiable total-cost-of-ownership differentiator independent of unit price.
- [1] ScienceDirect Topics. 2-Hexanone. Metabolism to 2,5-hexanedione and peripheral neuropathy. Accessed 28 April 2026. View Source
- [2] Wikipedia contributors. 3-Hexanone. LD₅₀: 2,740 mg/kg (oral, rat). Wikipedia, The Free Encyclopedia. Accessed 28 April 2026. View Source
- [3] NCBI PubMed Health Effects. 2-Hexanone: LD₅₀ of 2,590 mg/kg (gavage, Wistar rats). Smyth et al. Accessed via NCBI Bookshelf. View Source
